
4-(tert-butyl)-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C25H29N5O2 and its molecular weight is 431.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(tert-butyl)-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic derivative of the 1,2,3-triazole family, known for its diverse biological activities. Triazoles have gained significant attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its anticancer properties and mechanism of action.
Chemical Structure
The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound involves a multi-step process typically starting from 4-tert-butylaniline and phenylacetylene through a click reaction mechanism. The synthesis pathway is crucial for ensuring high yield and purity of the final product.
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer activity. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines such as MDA-MB231 (breast cancer) and HCT116 (colon cancer). It exhibited an IC50 value of approximately 42.5 µg/mL against MDA-MB231 cells, indicating potent cytotoxicity .
Cell Line | IC50 (µg/mL) | Activity Level |
---|---|---|
MDA-MB231 | 42.5 | High |
HCT116 | 64.3 | Moderate |
Mia-PaCa2 | 68.4 | Moderate |
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may interact with:
- GABA Receptors : Research indicates that triazole derivatives can act as competitive inhibitors at GABA receptors, which play a role in regulating neuronal excitability and may influence tumor growth .
Case Studies
In a recent study published in the Egyptian Journal of Chemistry, a series of triazole derivatives were synthesized and evaluated for their anticancer properties. Among these derivatives, the compound similar to this compound demonstrated significant activity against multiple cancer cell lines .
Additional Biological Activities
Beyond anticancer properties, triazole compounds are also being explored for their potential anti-inflammatory and antimicrobial activities. For example:
Applications De Recherche Scientifique
Pharmacological Properties
Recent studies have highlighted the bioactivity of triazole derivatives, including the compound . Triazoles are known for their diverse pharmacological activities, including:
- Antimicrobial Activity : Triazole compounds exhibit significant antimicrobial properties. The incorporation of a phenyl group enhances their effectiveness against various pathogens by disrupting microbial cell membranes .
- Anti-inflammatory Effects : Research indicates that triazole derivatives can inhibit inflammatory mediators. For instance, compounds similar to 4-(tert-butyl)-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide have shown promising results in reducing nitric oxide production and other inflammatory markers in vitro .
- Anticancer Potential : Several studies have investigated the anticancer properties of triazole derivatives. The compound's structure allows it to interact with specific cellular pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .
Synthesis Methodologies
The synthesis of this compound can be achieved through various synthetic routes. A common method involves:
- Formation of the Triazole Ring : The initial step often includes the reaction of tert-butyl-substituted piperidine with phenyl azides under copper-catalyzed conditions to form the triazole moiety .
- Amide Bond Formation : Following triazole synthesis, an amide bond is formed between the carboxylic acid derived from the triazole and an amine component (such as piperidine), yielding the final compound .
Case Studies and Research Findings
Several case studies have documented the applications and efficacy of similar compounds:
Q & A
Q. Basic: What are the optimal synthetic routes for 4-(tert-butyl)-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the 1,2,3-triazole core followed by coupling with piperidine and benzamide derivatives. Key steps include:
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1-phenyl-1H-1,2,3-triazole moiety .
- Piperidine Functionalization : Acylation of piperidine-4-amine using 1-phenyl-1H-1,2,3-triazole-4-carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Benzamide Coupling : Reaction of the acylated piperidine intermediate with 4-(tert-butyl)benzoyl chloride via nucleophilic acyl substitution .
Optimization Tips :
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of acid chlorides.
- Monitor reaction progress via TLC or LC-MS to isolate intermediates.
Table 1: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Triazole formation | CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH | 75–85 | |
Piperidine acylation | Triethylamine, DCM, 0°C → RT | 60–70 | |
Benzamide coupling | DMAP, DMF, 80°C | 50–65 |
Q. Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of the compound?
Methodological Answer :
- ¹H/¹³C NMR :
- IR Spectroscopy :
Data Contradiction Analysis :
If unexpected peaks appear (e.g., δ 5.5 ppm for unreacted amine), repeat purification via column chromatography (silica gel, EtOAc/hexane) .
Q. Advanced: How to resolve contradictions in crystallographic data during structure determination using SHELX?
Methodological Answer :
SHELX refinement challenges (e.g., poor R-factors or anisotropic displacement errors) can arise from:
- Disordered tert-butyl groups : Apply restraints (ISOR, DELU) to thermal parameters .
- Twinned crystals : Use the TWIN command in SHELXL and verify with Hooft/Y statistics .
- Missing hydrogen atoms : Generate idealized positions using HFIX and confirm via difference Fourier maps .
Table 2: SHELX Refinement Parameters
Issue | SHELX Command | Reference |
---|---|---|
Disorder | PART, SUMP | |
Twinning | TWIN, BASF | |
Hydrogen placement | AFIX, HFIX |
Q. Advanced: How to design multi-step syntheses with orthogonal protecting groups?
Methodological Answer :
For complex derivatives (e.g., introducing substituents on benzamide or triazole):
- Piperidine Protection : Use tert-butoxycarbonyl (Boc) groups, removable via TFA/DCM .
- Amide Activation : Protect amines as trifluoroacetates during acylation .
- Orthogonal Deprotection : Remove Boc with TFA while retaining tert-butyl benzamide groups .
Case Study :
In a related piperidinyl-benzimidazolone synthesis, Boc protection enabled selective functionalization of the piperidine nitrogen with 87% yield .
Q. Advanced: How to troubleshoot low yields in the final benzamide coupling step?
Methodological Answer :
Low yields (<50%) may result from:
- Steric hindrance : Use bulkier coupling agents (e.g., HATU instead of EDCI) .
- Moisture sensitivity : Employ molecular sieves in DMF to scavenge water .
- Side reactions : Add DMAP to catalyze acylation and suppress racemization .
Validation : Confirm by LC-MS; if unreacted starting material persists, increase reaction temperature to 100°C .
Q. Basic: What are the recommended handling and storage protocols for this compound?
Methodological Answer :
Propriétés
IUPAC Name |
4-tert-butyl-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-25(2,3)19-11-9-18(10-12-19)23(31)26-20-13-15-29(16-14-20)24(32)22-17-30(28-27-22)21-7-5-4-6-8-21/h4-12,17,20H,13-16H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIYUCVRBIUQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.